Cas no 92152-60-8 (2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one)
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- Ethanone,2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)-
- 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone(SALTDATA: FREE)
- Q27186495
- MLS000113451
- SR-01000251589
- SR-01000251589-1
- EN300-235875
- A860149
- HMS2185H11
- Opera_ID_231
- F1190-0469
- CHEMBL1587804
- DTXSID00366274
- 92152-60-8
- 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
- Oprea1_260410
- 2-(4-bromophenyl)-1-(2 pound not4-dihydroxyphenyl)ethanone
- AKOS000275901
- SCHEMBL2331741
- CS-0060219
- FT-0731967
- CCG-315448
- GVDMPWQNNRNDOG-UHFFFAOYSA-N
- W17532
- 2-(4-Bromophenyl)-2 inverted exclamation mark ,4 inverted exclamation mark -dihydroxyacetophenone
- CHEBI:108036
- AS-68134
- MFCD00499092
- SMR000109349
- SY237532
- DA-28296
- STK841186
-
- MDL: MFCD00499092
- Inchi: 1S/C14H11BrO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2
- InChI Key: GVDMPWQNNRNDOG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CC(C1C=CC(=CC=1O)O)=O
Computed Properties
- Exact Mass: 305.98900
- Monoisotopic Mass: 305.98916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.53000
- LogP: 3.28570
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 213198-1g |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 95% | 1g |
£29.00 | 2022-03-01 | |
| TRC | B678360-50mg |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678360-100mg |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678360-500mg |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 500mg |
$ 115.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D957370-5g |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 95% | 5g |
$200 | 2024-06-07 | |
| eNovation Chemicals LLC | D957370-10g |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 95% | 10g |
$345 | 2024-06-07 | |
| abcr | AB201244-500 mg |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone; . |
92152-60-8 | 500 mg |
€39.30 | 2023-07-20 | ||
| Alichem | A019123310-10g |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 95% | 10g |
$256.20 | 2023-08-31 | |
| Alichem | A019123310-25g |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone |
92152-60-8 | 95% | 25g |
$592.02 | 2023-08-31 | |
| Enamine | EN300-235875-0.05g |
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one |
92152-60-8 | 95% | 0.05g |
$25.0 | 2024-06-19 |
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one Suppliers
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one
Introduction to 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one (CAS No. 92152-60-8)
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 92152-60-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a brominated aromatic ring and a hydroxylated phenolic moiety, has garnered attention due to its structural versatility and potential biological activities. The presence of both bromine and hydroxyl functional groups makes it a valuable intermediate in the development of various therapeutic agents, particularly those targeting inflammatory and neurodegenerative diseases.
The structural framework of 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one consists of an ethanone core linked to a 4-bromophenyl group and a 2,4-dihydroxyphenyl group. This arrangement facilitates diverse chemical transformations, including nucleophilic substitution, condensation reactions, and metal-catalyzed coupling processes. Such reactivity has made it a staple in synthetic organic chemistry, enabling the construction of more complex molecules with tailored biological properties.
In recent years, there has been growing interest in exploiting the inherent properties of 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one in drug discovery. Researchers have been exploring its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory disorders. The bromine atom in the 4-bromophenyl moiety serves as an excellent handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups at specific positions. This modularity has been leveraged to generate libraries of derivatives with enhanced pharmacological profiles.
Moreover, the hydroxyl groups on the 2,4-dihydroxyphenyl ring contribute to the compound's solubility and interaction with biological targets. These features are particularly relevant in the design of molecules that require favorable pharmacokinetic properties. Studies have demonstrated that derivatives of this scaffold can exhibit potent inhibitory effects on enzymes involved in pain signaling and neuroinflammation. For instance, modifications at the hydroxyl positions have been shown to enhance binding affinity to cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The pharmaceutical industry has also recognized the utility of 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one in developing antiviral agents. The bromine substituent facilitates the introduction of electron-deficient aromatic systems that can mimic natural substrates or disrupt viral replication mechanisms. Recent advancements in medicinal chemistry have highlighted its role in synthesizing protease inhibitors for treating viral infections. By strategically modifying the phenolic and aromatic components, researchers have been able to fine-tune the activity against specific viral proteases while minimizing off-target effects.
Another area where 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one has shown promise is in the development of photosensitizers for photodynamic therapy (PDT). The combination of aromatic rings with hydroxyl and bromine substituents enhances light absorption properties, making it an effective candidate for generating reactive oxygen species that damage malignant cells. Current research is focused on optimizing its photophysical properties to improve tumor selectivity and reduce side effects associated with PDT treatments.
The synthetic methodologies for preparing 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one have also seen significant refinements. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production processes. These innovations not only reduce costs but also minimize waste generation, aligning with green chemistry principles. The ability to produce this compound reliably and cost-effectively is crucial for its widespread adoption in industrial applications.
In conclusion,2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one (CAS No. 92152-60-8) represents a versatile building block with broad applications in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications, making it indispensable for synthesizing molecules with therapeutic potential across multiple disease areas. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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